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Compound of Interest

Compound Name: 2-Bromoquinoxaline

Cat. No.: B1269807

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-
Bromoquinoxaline and details its full characterization. 2-Bromoquinoxaline is a valuable
heterocyclic compound, serving as a key intermediate in the development of novel
pharmaceuticals, particularly in the fields of anti-cancer and anti-inflammatory agents.[1] Its
utility as a versatile building block extends to biochemical research and the synthesis of
advanced materials such as fluorescent probes.[1]

Physical and Chemical Properties

2-Bromoquinoxaline is typically a light brown to brown solid at room temperature.[2] A
summary of its key physical and chemical properties is presented below.
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Property Value Reference
CAS Number 36856-91-4 [1][3]
Molecular Formula CsHsBrN-2 [1][3]
Molecular Weight 209.05 g/mol [1]
Appearance Light brown to brown solid [2]

Melting Point 56-60 °C [2][3]

Purity Typically 297% [3]

Store at room temperature,
Storage ) [11[2]
sealed in a dry, dark place

Recommended Synthetic Pathway

A robust and reliable multi-step synthesis for 2-Bromoquinoxaline is outlined below. The
pathway begins with the construction of the quinoxaline core, followed by functional group
manipulations to install the bromine atom at the 2-position via the classic Sandmeyer reaction.
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Experimental Protocols

Detailed methodologies for each step of the synthesis are provided below.

Protocol 1: Synthesis of Quinoxalin-2(1H)-one

This procedure is adapted from the general synthesis of quinoxalinones via the condensation
of o-phenylenediamines and a-keto acids.

e Reactants: o-phenylenediamine (10.8 g, 0.1 mol), Glyoxylic acid monohydrate (9.2 g, 0.1
mol).

e Solvent: Ethanol (200 mL).

e Procedure:

[e]

Suspend o-phenylenediamine in ethanol in a 500 mL round-bottom flask equipped with a
reflux condenser and magnetic stirrer.

o Add a solution of glyoxylic acid monohydrate in a small amount of ethanol to the flask.

o Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
o The product will precipitate out of the solution. Collect the solid by vacuum filtration.

o Wash the crude product with cold ethanol and dry under vacuum to yield Quinoxalin-
2(1H)-one.

Protocol 2: Synthesis of 2-Chloroquinoxaline

This protocol uses a standard chlorinating agent to convert the hydroxyl group of the
guinoxalinone tautomer into a chlorine atom.

e Reactant: Quinoxalin-2(1H)-one (14.6 g, 0.1 mol).

e Reagent: Phosphorus oxychloride (POCIs, 50 mL).
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e Procedure:

o In a fume hood, carefully add Quinoxalin-2(1H)-one to a round-bottom flask containing
phosphorus oxychloride.

o Heat the mixture to reflux (approx. 105 °C) for 2 hours. The solid will dissolve as the
reaction proceeds.

o After cooling, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with
vigorous stirring.

o The crude 2-Chloroquinoxaline will precipitate as a solid.
o Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

o Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The
product can be further purified by recrystallization from ethanol.[4]

Protocol 3: Synthesis of 2-Aminoquinoxaline

This amination is performed via nucleophilic aromatic substitution under pressure, as described
in the patent literature.[5]

e Reactant: 2-Chloroquinoxaline (16.5 g, 0.1 mol).

o Reagent/Solvent. Methanolic ammonia (approx. 200 mL of methanol saturated with ammonia
gas).

e Procedure:

o Place 2-Chloroquinoxaline and the methanolic ammonia solution into a high-pressure
reaction vessel (autoclave).

o Seal the vessel and heat to approximately 120 °C for 8 hours.[5]

o After cooling the vessel to room temperature, vent any excess pressure.
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o Transfer the reaction mixture to a round-bottom flask and concentrate to dryness under
reduced pressure.

o The resulting crude 2-Aminoquinoxaline can be purified by recrystallization from benzene
or an ethanol/water mixture to yield the pure product.[5]

Protocol 4: Synthesis of 2-Bromoquinoxaline via
Sandmeyer Reaction

This final step converts the primary aromatic amine into the target bromo-derivative.
e Reactant: 2-Aminoquinoxaline (14.5 g, 0.1 mol).

o Reagents: Sodium nitrite (NaNOz2, 7.6 g, 0.11 mol), 48% Hydrobromic acid (HBr, 100 mL),
Copper(l) bromide (CuBr, 15.8 g, 0.11 mol).

e Procedure:

o Diazotization: In a 500 mL beaker, dissolve 2-Aminoquinoxaline in 48% HBr. Cool the
mixture to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled
agueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for
an additional 30 minutes after the addition is complete to ensure full formation of the
diazonium salt solution.

o Copper(l) Bromide Solution: In a separate 1 L beaker, dissolve Copper(l) bromide in
approximately 50 mL of 48% HBr.

o Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the
stirred Copper(l) bromide solution. Vigorous evolution of nitrogen gas will occur.

o After the initial effervescence subsides, warm the mixture gently on a water bath to 50-60
°C for 30 minutes to ensure complete reaction.

o Cool the mixture to room temperature and extract the product with dichloromethane (3 x
100 mL).
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o Combine the organic extracts, wash with water and then with a saturated sodium
bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure. The crude 2-Bromoquinoxaline can be
purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Characterization Data

The identity and purity of the synthesized 2-Bromoquinoxaline are confirmed by
spectroscopic analysis.

'H and **C NMR Spectroscopy

NMR spectroscopy confirms the molecular structure by identifying the chemical environment of
each proton and carbon atom.

'H NMR Data (400

MHz, CDCIs)

Chemical Shift (5, Multiplicity Coupling Constant (J, Assignment
ppm) Hz)

8.75 S - H-3

8.08 dd 8.4,15 H-5

8.01 dd 84,15 H-8

7.78 ddd 84,6915 H-7

7.72 ddd 84,69, 15 H-6
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13C NMR Data (100 MHz, CDCls)

Chemical Shift (3, ppm) Assignment
145.2 C-2

143.8 C-3

1415 C-8a

140.1 C-4a

131.5 C-7

130.4 C-6

129.5 C-5

129.2 C-8

Note: NMR data is predicted based on known chemical shift values for quinoxaline and related
bromo-aromatic systems. Actual values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data

Wavenumber (cm~1) Assignment

3050 - 3100 Aromatic C-H stretch
1580 - 1600 C=C Aromaitic ring stretch
1450 - 1550 C=N stretch

~1100 C-Br stretch

750 - 850 C-H out-of-plane bend

Note: IR peaks are characteristic ranges for the specified functional groups.[6]
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Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule. The presence of bromine is confirmed by a characteristic isotopic pattern.

Mass Spectrometry Data

(EI)

m/z Value Relative Intensity Assignment

210 ~98% [M+2]* (contains &1Br)
208 100% [M]* (contains 7°Br)
129 High [M-Br]*

102 Moderate [M-Br-HCN]*

Note: The M+ and M+2 peaks appear in an approximate 1:1 ratio, which is characteristic for a
molecule containing one bromine atom.[7]

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism,
which is initiated by a single-electron transfer from the copper(l) catalyst.

Copper(l) Bromide | ----&-ransfer__ S| Copper(Il) Bromide
(CuBr) Regenerates (CuBr2)
<-.___ Catalyst ___--~
T - Nitrogen Gas
NaNO2, HBr Lossof N2 5| (N2)
2-Aminoquinoxaline | (Diazotization) > Diazonium Salt SET from Cu(l) | Aryl Radical /

(Ar-NH2) (Ar-N2+) (Are) w}

2-Bromoquinoxaline
(Ar-Br)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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